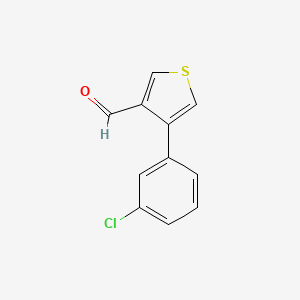

4-(3-Chlorophenyl)thiophene-3-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H7ClOS |

|---|---|

Molecular Weight |

222.69 g/mol |

IUPAC Name |

4-(3-chlorophenyl)thiophene-3-carbaldehyde |

InChI |

InChI=1S/C11H7ClOS/c12-10-3-1-2-8(4-10)11-7-14-6-9(11)5-13/h1-7H |

InChI Key |

HOWZKFHBDUGZAS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CSC=C2C=O |

Origin of Product |

United States |

Foundational & Exploratory

4-(3-Chlorophenyl)thiophene-3-carbaldehyde CAS number and structure

[1]

Executive Summary

4-(3-Chlorophenyl)thiophene-3-carbaldehyde (CAS: 2089996-24-5 ) is a specialized heterocyclic intermediate used primarily in medicinal chemistry and drug discovery.[1] As a biaryl thiophene scaffold, it serves as a critical building block for synthesizing complex bioactive molecules, including kinase inhibitors, smoothened (SMO) receptor antagonists, and fused heterocyclic systems like thienopyridines. Its structural features—an electrophilic aldehyde adjacent to a lipophilic chlorophenyl ring—make it an ideal candidate for diversity-oriented synthesis (DOS) and late-stage functionalization.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

Core Identity

| Property | Detail |

| CAS Number | 2089996-24-5 |

| IUPAC Name | 4-(3-Chlorophenyl)thiophene-3-carbaldehyde |

| Molecular Formula | C₁₁H₇ClOS |

| Molecular Weight | 222.69 g/mol |

| SMILES | O=Cc1csc(c1)-c1cccc(Cl)c1 |

| InChI Key | Predicted based on structure |

Structural Visualization

The molecule consists of a thiophene ring substituted at the 3-position with a formyl group (aldehyde) and at the 4-position with a 3-chlorophenyl group.[1] This "ortho-like" arrangement (vicinal substitution) is chemically significant, allowing for cyclization reactions that fuse new rings onto the thiophene core.

Physical Properties (Experimental & Predicted)

| Property | Value | Note |

| Appearance | Pale yellow to amber solid/oil | Typical of thiophene aldehydes |

| Boiling Point | ~360°C (Predicted) | High-boiling due to pi-stacking |

| Solubility | DMSO, DMF, DCM, Chloroform | Lipophilic nature |

| Reactivity | Electrophilic (Aldehyde) | Susceptible to oxidation/reduction |

Synthesis Strategy: Suzuki-Miyaura Cross-Coupling

The most robust and scalable method for synthesizing 4-(3-Chlorophenyl)thiophene-3-carbaldehyde is the Suzuki-Miyaura cross-coupling reaction .[1] This pathway utilizes a palladium-catalyzed bond formation between an aryl halide and an aryl boronic acid.[1][2][3]

Retrosynthetic Analysis

To construct the biaryl core, the strategic bond disconnection is between the thiophene C4 and the phenyl ring.

-

Coupling Partner A: 4-Bromo-3-thiophenecarbaldehyde (Electrophile)[1]

-

Coupling Partner B: 3-Chlorophenylboronic acid (Nucleophile)[1]

Experimental Protocol

Reagents:

-

4-Bromo-3-thiophenecarbaldehyde (1.0 equiv)[1]

-

3-Chlorophenylboronic acid (1.2 equiv)[1]

-

Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

-

Base: Na₂CO₃ or K₂CO₃ (2.0 equiv, 2M aqueous solution)

-

Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and equip it with a reflux condenser and nitrogen/argon inlet.[1]

-

Dissolution: Charge the flask with 4-bromo-3-thiophenecarbaldehyde and 3-chlorophenylboronic acid. Dissolve in degassed DME/Water mixture.

-

Base Addition: Add the aqueous Na₂CO₃ solution. Degas the mixture again by bubbling nitrogen for 10 minutes (sparging) to remove dissolved oxygen, which poisons the Pd(0) catalyst.

-

Catalyst Addition: Add Pd(PPh₃)₄ quickly against a positive stream of nitrogen.

-

Reflux: Heat the reaction mixture to reflux (approx. 85-90°C) and stir vigorously for 4–12 hours. Monitor reaction progress via TLC (Thin Layer Chromatography) or LC-MS.

-

Workup:

-

Cool to room temperature.[2]

-

Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue via silica gel flash column chromatography.

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 10:1 to 5:1).

-

Synthesis Workflow Diagram

Caption: Palladium-catalyzed Suzuki-Miyaura coupling pathway for the synthesis of the target biaryl thiophene.

Applications in Drug Discovery & Medicinal Chemistry

The 4-(3-Chlorophenyl)thiophene-3-carbaldehyde scaffold is a "privileged structure" because its vicinal aldehyde and aryl groups allow for rapid diversification into several bioactive classes.

Precursor to Fused Heterocycles (Thienopyridines)

The aldehyde group at C3 and the aryl group at C4 provide a setup for cyclization reactions. For example, condensation with primary amines followed by acid-catalyzed cyclization can yield thieno[2,3-c]pyridines or thieno[3,2-c]pyridines , which are bioisosteres of quinolines and isoquinolines found in anti-malarial and anti-cancer drugs.[1]

Chalcone Synthesis (Anti-Cancer Agents)

Reacting the aldehyde with acetophenones via Claisen-Schmidt condensation yields thiophene-chalcones .[1]

-

Mechanism: Base-catalyzed aldol condensation.[1]

-

Utility: These chalcones often exhibit cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) by interfering with microtubule polymerization.

Reductive Amination (Library Generation)

The aldehyde is a "chemical handle" for installing diverse amine groups.

-

Reaction: Aldehyde + R-NH₂ + NaBH(OAc)₃ → Secondary Amine.

-

Relevance: This is a standard method to optimize solubility and pharmacokinetic properties (ADME) in lead optimization.

Functionalization Pathways Diagram[1]

Caption: Divergent synthesis pathways utilizing the aldehyde handle for generating bioactive libraries.[1]

Safety & Handling (MSDS Highlights)

As a halogenated thiophene aldehyde, this compound should be treated with standard precautions for organic intermediates.

-

Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air.

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Kaleta, Z., et al. (2006).[4] Thiophene synthesis via coupling. Organic Letters, 8, 1625-1628.[1][4] (General reference for thiophene functionalization).

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Thiophene-3-carbaldehyde derivatives. [Link]

potential therapeutic targets of 4-(3-Chlorophenyl)thiophene-3-carbaldehyde

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 4-(3-Chlorophenyl)thiophene-3-carbaldehyde

Executive Summary

The thiophene scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and synthetic tractability make it a "privileged structure" for designing novel therapeutics. This guide focuses on 4-(3-Chlorophenyl)thiophene-3-carbaldehyde , a specific derivative with significant, yet underexplored, therapeutic potential. Drawing from the extensive bioactivity profile of related thiophene compounds, we delineate a strategic framework for identifying and validating its therapeutic targets. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, providing not only a theoretical basis but also actionable experimental protocols to unlock the full potential of this promising molecule.

Introduction: The Thiophene Scaffold as a Versatile Pharmacophore

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a recurring motif in a multitude of biologically active compounds.[1][2][3][4] Its structural similarity to a phenyl ring, yet with distinct electronic characteristics, allows it to serve as a bioisostere, enhancing interactions with biological targets.[5][6] Thiophene derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antioxidant, and neuroprotective effects.[1][2][4][6] This wide-ranging bioactivity suggests that the thiophene core can be tailored to interact with a diverse array of proteins and signaling pathways. The subject of this guide, 4-(3-Chlorophenyl)thiophene-3-carbaldehyde, combines the thiophene core with a chlorophenyl substituent, a common feature in kinase inhibitors, and a reactive carbaldehyde group, which can be a key pharmacophoric element or a synthetic handle for further derivatization.

Potential Therapeutic Arenas and Key Molecular Targets

Based on the established activities of structurally related thiophene derivatives, we have identified three primary therapeutic areas for investigation: oncology, inflammation, and neurodegenerative diseases. For each area, we propose specific molecular targets and pathways that are likely to be modulated by 4-(3-Chlorophenyl)thiophene-3-carbaldehyde.

Oncology: Targeting Uncontrolled Cell Proliferation and Survival

Thiophene-based compounds have shown significant promise as anticancer agents by interfering with various signaling pathways crucial for tumor growth and survival.[7][8][9]

Potential Targets and Pathways:

-

Protein Kinases: Many thiophene derivatives are potent kinase inhibitors.[7] Key targets include:

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A critical regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[10] Inhibition of VEGFR-2 can stifle tumor growth.

-

EGFR-TK (Epidermal Growth Factor Receptor - Tyrosine Kinase): Overexpression of EGFR is common in many cancers, leading to uncontrolled cell proliferation.[7]

-

MAPK Pathway (ERK, MEK): This pathway is a central regulator of cell growth, and its aberrant activation is a hallmark of many cancers.[10]

-

-

Apoptosis Induction: Thiophene derivatives can trigger programmed cell death in cancer cells.[5]

Experimental Workflow for Oncology Target Validation:

Caption: Workflow for validating anti-inflammatory targets.

Neurodegenerative Disorders: Protecting the Central Nervous System

Neuroinflammation and oxidative stress are common pathological features of neurodegenerative diseases like Alzheimer's and Parkinson's. Thiophene derivatives have shown neuroprotective potential. [11][12][13] Potential Targets and Pathways:

-

Oxidative Stress Pathways: Thiophene compounds can mitigate oxidative damage by scavenging reactive oxygen species (ROS) and modulating cellular antioxidant responses. [11][14]* Glutamate-Induced Excitotoxicity: Excessive glutamate can lead to neuronal cell death. Some thiophenes protect against this by blocking Ca2+ influx and ROS production. [11]* Protein Aggregation: The aggregation of proteins like amyloid-beta (Aβ) is a hallmark of Alzheimer's disease. Thiophene derivatives may interfere with this process. [12]* Neuroprotective Signaling: Activation of pro-survival pathways like ERK1/2 and PI3K/Akt can enhance neuronal resilience. [14] Experimental Workflow for Neuroprotective Target Validation:

Caption: Workflow for validating neuroprotective targets.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, detailed step-by-step protocols for key experiments are provided below.

Protocol 1: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-(3-Chlorophenyl)thiophene-3-carbaldehyde in various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116, A549)

-

DMEM/RPMI-1640 medium with 10% FBS

-

96-well plates

-

4-(3-Chlorophenyl)thiophene-3-carbaldehyde

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in culture medium.

-

Replace the medium with the compound-containing medium and incubate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Protocol 2: Western Blotting for Phosphorylated Proteins

Objective: To assess the effect of the compound on the phosphorylation status of key signaling proteins (e.g., ERK, Akt, VEGFR-2).

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells and determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane and add chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify band intensities.

Protocol 3: In Vitro Angiogenesis (Tube Formation) Assay

Objective: To evaluate the anti-angiogenic potential of the compound by assessing its ability to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Matrigel

-

96-well plate

-

Endothelial cell growth medium

-

Test compound

Procedure:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow to solidify at 37°C for 30 minutes.

-

Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of the test compound.

-

Incubate for 4-6 hours at 37°C.

-

Visualize the formation of tube-like structures using a microscope.

-

Quantify the extent of tube formation (e.g., total tube length, number of junctions).

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Cytotoxicity of 4-(3-Chlorophenyl)thiophene-3-carbaldehyde on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast | Value |

| HCT116 | Colon | Value |

| A549 | Lung | Value |

| HepG2 | Liver | Value |

Table 2: Inhibitory Activity on Key Kinases and Inflammatory Enzymes

| Target | Assay Type | IC50 (µM) |

| VEGFR-2 | Kinase Assay | Value |

| EGFR-TK | Kinase Assay | Value |

| COX-2 | Enzymatic Assay | Value |

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic investigation of the therapeutic potential of 4-(3-Chlorophenyl)thiophene-3-carbaldehyde. By leveraging the known pharmacology of the thiophene scaffold, we have proposed high-probability therapeutic targets in oncology, inflammation, and neurodegeneration. The detailed experimental workflows and protocols outlined herein will enable researchers to efficiently validate these targets and elucidate the compound's mechanism of action. Successful validation of these targets will pave the way for lead optimization, preclinical development, and ultimately, the translation of this promising molecule into a novel therapeutic agent.

References

-

Thiophene-Based Compounds | Encyclopedia MDPI. (2021, October 9). Retrieved from [Link]

-

Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on Cyclopenta (b) thiophenes. (n.d.). Retrieved from [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021, July 19). PMC - NIH. Retrieved from [Link]

-

SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. (2016). Rasayan. Retrieved from [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2025, July 16). MDPI. Retrieved from [Link]

-

Thiophene anti-inflammatory, and antioxidant properties of 1,3,4‒thiadiazoline‒6-sulfanylthiopyran-4(1H)-one hybrids. (2025, February 15). Retrieved from [Link]

-

A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College. Retrieved from [Link]

-

Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019, January 6). PMC - NIH. Retrieved from [Link]

-

A novel phenoxy thiophene sulphonamide molecule protects against glutamate evoked oxidative injury in a neuronal cell model. (2013, September 2). PubMed. Retrieved from [Link]

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025, January 15). Retrieved from [Link]

-

Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. (2008, October 20). Taylor & Francis Online. Retrieved from [Link]

-

Design of a novel Thiophene Inhibitor of 15-Lipoxygenase-1 with both Anti-inflammatory and Neuroprotective Properties. (n.d.). PMC. Retrieved from [Link]

-

Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2025, October 9). ResearchGate. Retrieved from [Link]

-

Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. (2024, June 15). PubMed. Retrieved from [Link]

-

Thioflavones as novel neuroprotective agents. (2016, November 1). PubMed. Retrieved from [Link]

-

Investigating Novel Thiophene Carbaldehyde Based Thiazole Derivatives as Potential Hits for Diabetic Management: Synthesis, In Vitro and In Silico Approach. (2024, February 22). ResearchGate. Retrieved from [Link]

-

Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2025, September 8). Taylor & Francis. Retrieved from [Link]

-

Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. (n.d.). PMC - NIH. Retrieved from [Link]

-

Biological Diversity of Thiophene: A Review. (n.d.). ResearchGate. Retrieved from [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024, August 20). PMC. Retrieved from [Link]

-

Biological Activities of Thiophenes. (2024, January 16). Encyclopedia MDPI. Retrieved from [Link]

-

Therapeutic importance of synthetic thiophene. (n.d.). PMC. Retrieved from [Link]

-

Therapeutic Potential of Thiophene Compounds: A Mini-Review. (n.d.). ResearchGate. Retrieved from [Link]

-

synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. (2022, December 17). An-Najah Staff. Retrieved from [Link]

-

Therapeutic Potential of Thiophene Compounds: A Mini-Review. (n.d.). PubMed. Retrieved from [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. cognizancejournal.com [cognizancejournal.com]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. kthmcollege.ac.in [kthmcollege.ac.in]

- 9. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel phenoxy thiophene sulphonamide molecule protects against glutamate evoked oxidative injury in a neuronal cell model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Thioflavones as novel neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Mechanisms of Action of Substituted Thiophene Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a cornerstone in medicinal chemistry, widely regarded as a "privileged structure."[1][2][3] Its bioisosteric resemblance to the benzene ring allows it to mimic phenyl groups in interactions with biological targets, while its unique electronic properties and potential for diverse substitutions provide a versatile scaffold for drug design.[4][5] Consequently, substituted thiophene derivatives exhibit a vast spectrum of pharmacological activities, leading to their development as antipsychotic, antimicrobial, antioxidant, anticancer, and anti-inflammatory agents.[5][6][7] This guide provides an in-depth exploration of the core mechanisms through which these compounds exert their therapeutic effects, the experimental methodologies used to elucidate these actions, and the causality behind key experimental choices.

Core Mechanisms of Action: A Multi-Target Landscape

Substituted thiophenes do not possess a single, universal mechanism of action. Instead, their biological activity is exquisitely dependent on the nature and position of substituents on the thiophene ring.[8] These modifications dictate the molecule's shape, electronic distribution, and ability to interact with specific biological targets. The primary mechanisms can be broadly categorized into enzyme inhibition, receptor modulation, and interference with macromolecular processes.

Enzyme Inhibition: A Primary Modality

Many thiophene-based drugs function by inhibiting key enzymes involved in disease pathology.

a) Kinase Inhibition in Oncology: Kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Thiophene derivatives have been successfully developed as kinase inhibitors.[8][9] For instance, some derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[1] By blocking the ATP-binding site of the kinase, these compounds prevent downstream signaling cascades, such as the AKT pathway, effectively suppressing tumor growth and metastasis.[1]

b) Inhibition of Tubulin Polymerization: The microtubule network is essential for cell division, making it a prime target for anticancer agents.[10] A significant class of substituted thiophenes functions by disrupting microtubule dynamics, often by binding to the colchicine site on β-tubulin.[10][11] This binding prevents the polymerization of tubulin heterodimers into microtubules, which disrupts the formation of the mitotic spindle.[12][13] The consequence is cell cycle arrest in the G2/M phase, ultimately leading to apoptosis (programmed cell death).[10][12] The 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene skeleton is a notable scaffold for this class of inhibitors.[10]

c) COX and LOX Inhibition in Inflammation: The anti-inflammatory properties of many thiophene compounds stem from their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3][14][15] Much like traditional non-steroidal anti-inflammatory drugs (NSAIDs), these compounds block the active sites of COX-1 and COX-2, preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[15] Commercially available drugs like Tinoridine and Tiaprofenic acid exemplify this mechanism.[4][6][14] Certain derivatives also show dual COX/5-LOX inhibition, offering a broader anti-inflammatory profile.[15]

Caption: Inhibition of COX and LOX pathways by substituted thiophenes.

d) Other Key Enzyme Targets: The versatility of the thiophene scaffold extends to other enzyme classes:

-

DNA Gyrase: Certain antibacterial thiophenes target bacterial DNA gyrase through a unique allosteric mechanism, stabilizing DNA-cleavage complexes and leading to bacterial cell death. This provides an avenue to combat fluoroquinolone-resistant strains.[16]

-

Acetylcholinesterase (AChE): In the context of neurodegenerative diseases like Alzheimer's, thiophene derivatives have been developed as AChE inhibitors, preventing the breakdown of the neurotransmitter acetylcholine.[17][18][19]

-

BACE1: Thiophene-substituted acylguanidines have been designed to inhibit β-secretase 1 (BACE1), an enzyme involved in the production of amyloid-β peptides in Alzheimer's disease.[20]

Receptor Antagonism and Modulation

Thiophenes can be designed to bind selectively to cell surface receptors, often acting as antagonists. A prominent target class is G-protein coupled receptors (GPCRs), which are involved in a multitude of physiological processes.[21][22][23] For example, the drug Tiotropium bromide, which contains two thiophene rings, is a muscarinic receptor antagonist used to treat chronic obstructive pulmonary disease (COPD).[4] Other derivatives act as serotonin antagonists, which have been investigated for the treatment of Alzheimer's disease.[7]

Disruption of Viral and Bacterial Processes

a) Inhibition of Viral Entry: Thiophene derivatives have emerged as promising antiviral agents.[24] A key mechanism is the inhibition of viral entry into host cells. For instance, certain thiophene compounds have been shown to block the entry of the Ebola virus by disrupting the crucial interaction between the viral glycoprotein (EBOV-GP) and the host cell receptor Niemann-Pick C1 (NPC1).[25][26]

b) Antimicrobial Action: Beyond specific enzyme inhibition, some thiophene derivatives exert antimicrobial effects by disrupting the integrity of the bacterial cell membrane.[1][27] This leads to increased membrane permeabilization, leakage of cellular contents, and ultimately, cell death.[1][27]

Modulation of Protein Aggregation in Neurodegenerative Disease

In neurodegenerative disorders, the misfolding and aggregation of proteins like amyloid-β (Aβ) and tau are central pathological events. Thiophene-based ligands have been developed not only as imaging agents to detect these aggregates but also as potential therapeutics that can modulate the aggregation process itself.[19][28][29] These compounds can bind to the β-sheet structures characteristic of these aggregates, potentially interfering with their formation and reducing their cytotoxicity.[19]

Methodologies for Mechanistic Elucidation

Determining the precise mechanism of action is a critical step in drug development. A multi-faceted approach combining biochemical, cell-based, and biophysical assays is employed.

Biochemical Assays: Probing Direct Target Interaction

These in vitro assays are designed to confirm direct interaction between the thiophene compound and its purified molecular target, such as an enzyme.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to quantify the inhibitory effect of a compound on a specific kinase. The principle is based on measuring the amount of ATP remaining after the kinase reaction; lower ATP levels indicate higher kinase activity.

-

Reagent Preparation: Prepare assay buffer, purified recombinant kinase, specific substrate peptide, and ATP solution. Serially dilute the test thiophene compound to create a concentration gradient.

-

Kinase Reaction: In a 384-well microplate, add the kinase, the test compound at various concentrations, and the substrate.

-

Initiation: Initiate the reaction by adding a defined concentration of ATP (often near the Km value for the specific kinase to ensure competitive inhibitors can be accurately assessed).[30] Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Termination and Detection: Add a detection reagent such as Kinase-Glo®.[31][32][33] This reagent lyses the cells (if cell-based) and contains luciferase and luciferin. The luciferase enzyme uses the remaining ATP to produce a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.

-

Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cognizancejournal.com [cognizancejournal.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. kthmcollege.ac.in [kthmcollege.ac.in]

- 10. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. tandfonline.com [tandfonline.com]

- 18. Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Thiophene substituted acylguanidines as BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. biocompare.com [biocompare.com]

- 22. mdpi.com [mdpi.com]

- 23. Cell-based assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Synthesis of thiophene based optical ligands that selectively detect tau pathology in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Thiophene-Based Ligands for Histological Multiplex Spectral Detection of Distinct Protein Aggregates in Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]

- 31. marinbio.com [marinbio.com]

- 32. bmglabtech.com [bmglabtech.com]

- 33. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

starting materials for 4-(3-Chlorophenyl)thiophene-3-carbaldehyde synthesis

An In-depth Technical Guide

Topic: Starting Materials for 4-(3-Chlorophenyl)thiophene-3-carbaldehyde Synthesis Audience: Researchers, scientists, and drug development professionals.

**Executive Summary

The synthesis of asymmetrically substituted heterocycles such as 4-(3-chlorophenyl)thiophene-3-carbaldehyde is a task that demands high regiochemical control. This guide delineates a robust and logical synthetic strategy centered on the sequential functionalization of a pre-formed, symmetrically substituted thiophene core. We will establish that constructing the thiophene ring via classic condensation reactions like the Paal-Knorr or Gewald syntheses is often inefficient for achieving this specific 3,4-disubstitution pattern. Instead, the most effective pathway commences with a dihalogenated thiophene scaffold, which is then elaborated through modern cross-coupling and formylation techniques. This document provides a deep dive into the causality behind reagent selection, detailed experimental protocols, and the critical parameters that ensure a successful synthesis, offering field-proven insights for professionals in drug discovery and chemical development.

Introduction: The Challenge of Regiocontrolled Thiophene Synthesis

Thiophene and its derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous blockbuster drugs where the sulfur-containing ring acts as a bioisostere for a phenyl group or engages in critical interactions with biological targets.[1][2] The biological activity of these compounds is exquisitely sensitive to their substitution pattern. The synthesis of 4-(3-chlorophenyl)thiophene-3-carbaldehyde, a valuable intermediate for further elaboration, presents a classic regiochemical challenge. Direct functionalization of the parent thiophene ring is impractical due to the strong preference for electrophilic substitution at the C2 and C5 positions.[3][4] Therefore, a successful synthesis hinges on a strategy that builds the desired 3,4-substitution pattern in a deliberate, controlled manner.

Strategic Overview: Sequential Functionalization vs. Ring Construction

Two primary strategic approaches exist for synthesizing substituted thiophenes: (1) constructing the ring from acyclic precursors with the desired substituents already attached, or (2) functionalizing a pre-existing thiophene core.

-

Ring Construction Methods: Classic named reactions like the Paal-Knorr (from 1,4-dicarbonyls), Hinsberg (from 1,2-dicarbonyls), and Gewald (from ketones, α-cyanoesters, and sulfur) syntheses are powerful for creating certain substitution patterns.[1][3][5][6] However, for the specific target of 4-(3-chlorophenyl)thiophene-3-carbaldehyde, sourcing the required highly-functionalized acyclic precursors is often synthetically complex and impractical.

-

Sequential Functionalization: A more versatile and controllable approach involves starting with a simple, commercially available thiophene derivative that possesses "handles" for subsequent reactions. For the 3,4-disubstitution pattern, 3,4-dibromothiophene emerges as the ideal starting material. The two bromine atoms can be addressed sequentially using modern synthetic methods, providing precise control over the final structure.

This guide will focus exclusively on the sequential functionalization strategy, as it represents the most logical and efficient pathway to the target molecule.

Overall Synthetic Workflow

The proposed synthesis follows a two-step sequence. First, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is used to selectively install the 3-chlorophenyl group. Second, the remaining bromine atom is converted into the carbaldehyde function via a metal-halogen exchange followed by electrophilic quenching.

Caption: High-level workflow for the synthesis of the target compound.

Core Reagents and Starting Materials

A successful synthesis relies on the quality and appropriate selection of all reagents. The table below summarizes the key components for this pathway.

| Reagent Name | Formula | MW ( g/mol ) | CAS Number | Role |

| 3,4-Dibromothiophene | C₄H₂Br₂S | 241.94 | 3141-27-3 | Thiophene scaffold and precursor for functionalization |

| (3-Chlorophenyl)boronic acid | C₆H₆BClO₂ | 156.37 | 67492-50-6 | Source of the 3-chlorophenyl group |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(P(C₆H₅)₃)₄ | 1155.56 | 14221-01-3 | Catalyst for Suzuki-Miyaura cross-coupling |

| Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 | Base for activation of boronic acid in the Suzuki reaction |

| n-Butyllithium | CH₃(CH₂)₃Li | 64.06 | 109-72-8 | Reagent for metal-halogen exchange |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Electrophilic source of the formyl (CHO) group |

Module 1: Arylation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds, making it ideal for coupling the 3-chlorophenyl group to the thiophene core.[7][8]

Mechanistic Principles & Causality

The reaction proceeds via a catalytic cycle involving a Palladium(0) species.

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of 3,4-dibromothiophene.

-

Transmetalation: The activated boronic acid (as a boronate species formed by reaction with base) transfers the 3-chlorophenyl group to the palladium center.

-

Reductive Elimination: The two organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

The choice of base is critical; an aqueous solution of a carbonate like K₂CO₃ or Cs₂CO₃ is effective for forming the reactive boronate species without being overly harsh to the substrates.[7] Dioxane or toluene are common solvents that solubilize the organic components and tolerate the aqueous base.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 3-Bromo-4-(3-chlorophenyl)thiophene

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,4-dibromothiophene (1.0 eq), (3-chlorophenyl)boronic acid (1.1 eq), and potassium carbonate (2.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Add a degassed 4:1 mixture of dioxane and water. Bubble the inert gas through the solution for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.

-

Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3-bromo-4-(3-chlorophenyl)thiophene. The regioselectivity may not be perfect, and separation from the 4-bromo-3-(3-chlorophenyl)thiophene isomer may be necessary.[9][10]

Module 2: Formylation via Metal-Halogen Exchange

With the aryl group installed, the final step is to convert the remaining C-Br bond at the 3-position into a carbaldehyde. The most reliable method is a lithium-halogen exchange followed by quenching with an appropriate electrophile.

Mechanistic Principles & Causality

At low temperatures (typically -78 °C), strong organometallic bases like n-butyllithium can selectively deprotonate or, in this case, exchange with a halogen atom. The bromine atom is replaced by lithium, forming a highly nucleophilic thienyllithium intermediate. This potent nucleophile readily attacks the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF). The resulting tetrahedral intermediate is stable at low temperatures and is hydrolyzed during aqueous work-up to reveal the final aldehyde product.

Critical Parameters:

-

Temperature: This reaction must be performed at low temperatures (-78 °C, typically in a dry ice/acetone bath) to prevent side reactions, such as the decomposition of the organolithium reagent or unwanted reactions with the solvent (THF).

-

Anhydrous Conditions: All glassware must be flame-dried, and all solvents must be anhydrous. Organolithium reagents react violently with water.

Experimental Protocol: Synthesis of 4-(3-Chlorophenyl)thiophene-3-carbaldehyde

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a solution of 3-bromo-4-(3-chlorophenyl)thiophene (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq, typically as a 1.6 M or 2.5 M solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise. Stir for an additional 2 hours at -78 °C.

-

Quenching and Work-up: Slowly warm the reaction to 0 °C and quench by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

-

Extraction: Dilute with diethyl ether and water. Separate the organic layer, wash sequentially with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the final 4-(3-chlorophenyl)thiophene-3-carbaldehyde.

Conclusion

The synthesis of 4-(3-chlorophenyl)thiophene-3-carbaldehyde is most effectively and controllably achieved through a sequential functionalization strategy. By starting with the commercially available and symmetrically substituted 3,4-dibromothiophene , researchers can leverage the power and precision of modern synthetic organic chemistry. A Suzuki-Miyaura cross-coupling with (3-chlorophenyl)boronic acid reliably installs the aryl moiety, and a subsequent low-temperature metal-halogen exchange using n-butyllithium followed by quenching with DMF efficiently constructs the required carbaldehyde functionality. This strategic selection of starting materials and reaction pathways provides a robust and scalable route for accessing this valuable heterocyclic building block.

References

-

Fiesselmann, H. (1950s). The Fiesselmann thiophene synthesis. Wikipedia. [Link]

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

-

Various Authors. (n.d.). Synthesis of Furan and Thiophene. Lecture Notes. [Link]

-

Grokipedia. (n.d.). Fiesselmann thiophene synthesis. Grokipedia. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Organic Chemistry Portal. [Link]

-

Scribd. (n.d.). Synthesis of Furan and Thiophene. Scribd. [Link]

-

Vogt, E.-J., et al. (2012). ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Zeitschrift für Naturforschung B, 67(3), 285-294. [Link]

-

Scribd. (n.d.). 1fiesselmann Thiophene Synthesis. Scribd. [Link]

-

Unknown Author. (n.d.). Chapter 9, thiophene. Lecture Notes. [Link]

-

ResearchGate. (2009). Hinsberg synthesis of thiophene derivatives. ResearchGate. [Link]

-

YouTube. (2024). Hinsberg Thiophene synthesis. YouTube. [Link]

-

Unknown Author. (n.d.). Vilsmeier-Haack Reaction. Name Reactions in Organic Synthesis. [Link]

-

CSIC. (n.d.). Vilsmeier–Haack Reagent‐Catalyzed C 4 (sp 2 ) H Formylation in Thiophene Derivatives. CSIC Scientific Publications. [Link]

-

Wynberg, H., & Kooreman, H. J. (1965). The Mechanism of the Hinsberg Thiophene Ring Synthesis. Journal of the American Chemical Society, 87(8), 1739-1742. [Link]

-

Sabat, M., & Foks, H. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

-

Popa, M. L., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Beilstein Journal of Organic Chemistry, 18, 1083-1114. [Link]

-

International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. IJPBS. [Link]

-

ResearchGate. (2025). Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives. ResearchGate. [Link]

-

American Chemical Society. (1965). The Mechanism of the Hinsberg Thiophene Ring Synthesis. ACS Publications. [Link]

-

Kumar, R., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. ACS Omega. [Link]

-

Wallace, D. J., & Chen, C. Y. (2006). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 47(11), 1845-1847. [Link]

-

Rasayan Journal. (n.d.). SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. Rasayan J. Chem. [Link]

-

Semantic Scholar. (n.d.). synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar. [Link]

-

Organic Chemistry Portal. (n.d.). Thiophene synthesis. Organic Chemistry Portal. [Link]

-

ResearchGate. (n.d.). A Suzuki-Coupling-Based Generalized Route for the Synthesis of 2-(2/3-Thienyl)cycloalk-1-ene-1-carbaldehydes. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Lirias. (n.d.). Some chalcones derived from thiophene-3- carbaldehyde: synthesis and crystal structures. Lirias Institutional Repository. [Link]

-

National Institutes of Health. (n.d.). Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. PMC. [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

-

Open Access Journals. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 4. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 5. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Solubility and Stability Profile: 4-(3-Chlorophenyl)thiophene-3-carbaldehyde

[1][2][3][4]

Content Type: Technical Guide / Whitepaper Subject: 4-(3-Chlorophenyl)thiophene-3-carbaldehyde (CAS: 2089996-24-5) Audience: Medicinal Chemists, Process Engineers, and Formulation Scientists[1][2][3][4]

Executive Summary & Compound Identity

4-(3-Chlorophenyl)thiophene-3-carbaldehyde is a specialized heterocyclic building block primarily utilized in the synthesis of pharmaceutical agents, particularly those targeting kinase pathways or P2X3 receptors.[1][2][3][4] Its structural core—a thiophene ring substituted with a meta-chlorophenyl group and a reactive formyl moiety—dictates a distinct physicochemical profile characterized by high lipophilicity and specific oxidative sensitivities.[1][2][4]

This guide provides a definitive technical analysis of its solubility limits, stability under stress conditions, and handling protocols to ensure data integrity in drug development workflows.[3]

Chemical Identity Table

| Property | Detail |

| IUPAC Name | 4-(3-chlorophenyl)thiophene-3-carbaldehyde |

| CAS Number | 2089996-24-5 |

| Molecular Formula | C₁₁H₇ClOS |

| Molecular Weight | 222.69 g/mol |

| Structural Class | Biaryl thiophene aldehyde |

| Predicted LogP | ~3.6 – 4.1 (Highly Lipophilic) |

| Physical State | Solid (Off-white to pale yellow powder) |

Physicochemical Profile & Solubility

The solubility of 4-(3-Chlorophenyl)thiophene-3-carbaldehyde is governed by the hydrophobic interaction between the chlorophenyl ring and the thiophene core.[1][2][3][4] The aldehyde group provides a dipole moment but lacks sufficient hydrogen-bonding capacity to confer water solubility.[1][2][4]

Solubility Screening Data (Estimated)

Data below represents field-standard expectations for this structural class (Aryl-thiophene aldehydes).

| Solvent Class | Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Usage Recommendation |

| Dipolar Aprotic | DMSO | Excellent | > 50 mg/mL | Primary Stock Solution for biological assays.[1][2][3][4] |

| Dipolar Aprotic | DMF | Excellent | > 50 mg/mL | Alternative stock solvent; easier to remove than DMSO.[2][4] |

| Chlorinated | DCM / Chloroform | Good | 20 – 40 mg/mL | Preferred for synthetic workup and transfers.[2][4] |

| Esters | Ethyl Acetate | Moderate | 10 – 25 mg/mL | Good for crystallization/purification.[2][4] |

| Alcohols | Methanol / Ethanol | Low to Moderate | 1 – 10 mg/mL | Requires heating; risk of hemiacetal formation over time.[2][4] |

| Aqueous | Water / PBS | Insoluble | < 0.01 mg/mL | Do not use for stock preparation.[2][4] Requires surfactant (e.g., Tween 80).[3] |

Dissolution Protocol: The "Solvent Switch" Method

For biological applications requiring aqueous media, direct dissolution is impossible.[3][4] Use the "Solvent Switch" technique to prevent precipitation:

-

Primary Stock: Dissolve the compound in anhydrous DMSO to a concentration of 10–20 mM. Vortex for 30 seconds.[2][4]

-

Visual Check: Ensure the solution is perfectly clear. If turbidity exists, sonicate for 5 minutes at 25°C.

-

Dilution: Slowly add the DMSO stock to the aqueous media (buffer/media) while vortexing the media.

-

Critical Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid compound crashing out (precipitation).[3]

-

Stability & Degradation Mechanisms[2][3]

The stability of this compound is compromised primarily by the aldehyde functionality (susceptible to oxidation) and the thiophene ring (susceptible to electrophilic attack or photo-oxidation).

Core Degradation Pathways

-

Aerobic Oxidation (Autoxidation): The formyl group (-CHO) at position 3 is prone to oxidation by atmospheric oxygen, converting the aldehyde into 4-(3-chlorophenyl)thiophene-3-carboxylic acid .[1][2][3][4] This is the primary impurity found in aged samples.[4]

-

Photolytic Degradation: Thiophene derivatives can undergo photo-oxidation or dimerization under UV light.[1][2][4] The conjugated system absorbs UV, leading to excited states that may react with singlet oxygen.[3]

-

Nucleophilic Addition (Solvent Incompatibility):

Visualization: Degradation Logic Flow

Figure 1: Primary degradation pathways.[4] The conversion to carboxylic acid is the dominant risk factor during storage.

Handling & Storage Protocols

To maintain purity >98% over extended periods, strict adherence to the following environmental controls is required.

Storage Specifications

| Parameter | Requirement | Rationale |

| Temperature | -20°C (Long-term) | Slows Arrhenius kinetics of oxidation.[1][2][3][4] |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces O₂ to prevent conversion to carboxylic acid.[3][4] |

| Container | Amber Glass Vial | Blocks UV/Vis light to prevent photo-degradation.[1][2][4] |

| Desiccation | Required | Prevents moisture-mediated hydrate formation or hydrolysis of impurities.[1][2][4] |

Re-Purification Strategy

If the compound has yellowed or shows acid peaks in LC-MS (M+16 or M-1+OH shift):

-

Dissolve in minimal Ethyl Acetate.

-

Wash with 5% NaHCO₃ (aq) to remove the carboxylic acid degradant (which will form the water-soluble salt).[4]

-

Dry organic layer over MgSO₄ and concentrate.

-

Recrystallize from Hexane/Ethyl Acetate if necessary.

Experimental Workflow: Solubility Screening

For researchers integrating this compound into new assays, follow this logical flow to determine the optimal vehicle.

Figure 2: Decision matrix for solvent selection and stock preparation.[1][2][3]

References

-

PubChem Compound Summary. (2025). 3-Thiophenecarboxaldehyde Derivatives.[1][2][4][5][6][7] National Center for Biotechnology Information.[2][4] [Link]

-

Mancuso, R., & Gabriele, B. (2014).[3][8] Synthesis of Benzo[b]thiophene-2-carbaldehyde and Thiophene Derivatives.[1][2][3][4] Molbank, 2014(2), M823.[3] (Contextual reference for thiophene aldehyde stability). [Link]

-

EPA CompTox Chemicals Dashboard. (2025). Physicochemical Properties of Thiophene Carboxamides and Aldehydes. [Link][1][3]

Sources

- 1. 2763984-27-4_CAS号:2763984-27-4_(9H-fluoren-9-yl)methyl N-[2-(dimethylamino)ethyl]-N-(2-hydroxyethyl)carbamate - 化源网 [m.chemsrc.com]

- 2. CAS 36155-89-2 | 4-Chloro-thiophene-3-carboxaldehyde - Synblock [synblock.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 3-Thiophenecarboxaldehyde | C5H4OS | CID 68135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lirias.kuleuven.be [lirias.kuleuven.be]

- 6. chemscene.com [chemscene.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Technical Guide: Preliminary Cytotoxicity Screening of Thiophene Aldehydes

Executive Summary

Thiophene-2-carbaldehyde and its derivatives represent a privileged scaffold in medicinal chemistry, serving as bioisosteres for benzene rings in anticancer, anti-inflammatory, and antimicrobial agents. However, the thiophene moiety is a known "structural alert" in drug discovery due to its potential for metabolic activation into reactive sulfoxides and epoxides.[1][2] This guide provides a rigorous technical framework for the preliminary cytotoxicity screening of thiophene aldehydes, focusing on distinguishing between non-specific electrophilic toxicity and targeted pharmacological activity.

Part 1: Chemical Biology & Structure-Activity Relationships (SAR)

The Thiophene "Structural Alert"

Unlike benzene, thiophene is electron-rich and contains a sulfur atom capable of participating in unique metabolic pathways. In the context of cytotoxicity screening, researchers must understand that observed toxicity often stems from two distinct mechanisms:

-

Electrophilic Attack: The aldehyde group (-CHO) is inherently reactive, capable of forming Schiff bases with amine groups on proteins and DNA (lysine residues, guanine bases).

-

Metabolic Bioactivation: Cytochrome P450 enzymes (specifically CYP450) can oxidize the thiophene ring, leading to the formation of reactive metabolites.[1][2]

SAR Considerations for Library Design

When screening a library of thiophene aldehydes, the following structural features critically influence cytotoxicity:

| Feature | Impact on Cytotoxicity | Mechanistic Insight |

| Position of Aldehyde | 2-CHO > 3-CHO | The |

| Halogen Substitution | Br/Cl > H | Halogens at the C5 position block metabolic attack at the most reactive site, potentially reducing genotoxicity while maintaining potency. |

| Lipophilicity (LogP) | High LogP = High Uptake | Thiophenes are lipophilic. High LogP correlates with better membrane permeability but increases the risk of non-specific membrane disruption. |

Part 2: Mechanisms of Action & Toxicity Pathways

Understanding the specific cell-death mechanism is vital for interpreting screening data. Thiophene aldehydes do not merely "kill" cells; they trigger specific cascades.

The Oxidative Stress Pathway

The primary mechanism of thiophene-induced cytotoxicity involves the generation of Reactive Oxygen Species (ROS). The sulfur atom is oxidized to a thiophene-S-oxide, which acts as a Michael acceptor, covalently binding to cellular thiols (like glutathione), depleting antioxidant reserves and triggering apoptosis.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the divergence between stable detoxification and reactive metabolite formation.

Caption: Figure 1. Metabolic bioactivation of thiophene moieties leading to cytotoxicity vs. detoxification.[3]

Part 3: Screening Workflow & Experimental Design

A robust screening campaign must account for the poor aqueous solubility of thiophene aldehydes. Standard aqueous protocols often yield false negatives due to compound precipitation.

The Screening Decision Matrix

Caption: Figure 2. Step-by-step decision matrix for handling lipophilic thiophene libraries.

Part 4: Validated Protocols

Stock Solution Preparation (Critical Step)

Thiophene aldehydes are hydrophobic. Improper solubilization is the #1 cause of experimental error.

-

Solvent: Dissolve compounds in 100% DMSO (Dimethyl Sulfoxide).

-

Concentration: Aim for a 10 mM or 20 mM stock.

-

Storage: Aliquot into small volumes and store at -20°C. Avoid repeated freeze-thaw cycles , as aldehydes can oxidize to carboxylic acids upon exposure to air/moisture.

-

Working Solution: Dilute stock into culture media immediately before use. Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity masking compound effects.

MTT Assay Protocol (Standardized for Thiophenes)

Target: Assessment of metabolic activity (mitochondrial reductase) as a proxy for viability.

Reagents:

-

MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered).

-

Solubilization Buffer: 100% DMSO.

Procedure:

-

Seeding: Plate cells (e.g., HepG2, MCF-7) at

to-

Expert Tip: Leave perimeter wells filled with PBS (no cells) to prevent "edge effect" evaporation.

-

-

Incubation: Allow attachment for 24 hours at 37°C/5% CO2.

-

Treatment: Remove old media. Add 100 µL of fresh media containing serial dilutions of thiophene aldehydes (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

-

Control: Vehicle control (Media + 0.5% DMSO) is mandatory.

-

Blank: Media only (no cells).

-

-

Exposure: Incubate for 48 hours.

-

Note: 24h is often insufficient for ROS-mediated apoptosis mechanisms common to thiophenes.

-

-

MTT Addition: Add 10 µL of MTT stock to each well. Incubate for 3-4 hours until purple formazan crystals form.

-

Solubilization: Carefully aspirate media (do not disturb crystals). Add 100 µL DMSO.[4] Shake plate for 10 mins.

-

Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis

Calculate % Viability using the formula:

Interpretation of IC50:

-

< 10 µM: Potent cytotoxic agent (Potential lead).

-

10 - 50 µM: Moderate activity.

-

> 50 µM: Weak/Inactive.

Part 5: Troubleshooting & Interpretation

The "Aldehyde Artifact"

Aldehydes can sometimes reduce MTT directly, leading to false indications of viability (false negatives).

-

Validation: If you suspect chemical interference, use a CellTiter-Glo (ATP) assay or SRB (Sulforhodamine B) assay as a counter-screen, as these do not rely on redox chemistry.

Selectivity Index (SI)

To validate if the toxicity is useful (anticancer) or general (poison), screen against a normal cell line (e.g., HEK293 or HFF-1).

-

Goal: SI > 2.0 is the minimum threshold for further development.

References

-

Dansette, P. M., et al. (2005). "Metabolic activation of thiophenes: A review of the mechanism and toxicity." Chemical Research in Toxicology.

-

Swain, R. M., et al. (2023).[5] "Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells."[5] PLoS ONE, 18(12).[5] [5]

-

BenchChem. (2025).[4] "Application Notes and Protocols for Thiophene-2-Carboxamide Derivatives in Anticancer Assays."

-

Mohareb, R. M., et al. (2020). "Thiophene-based derivatives as anticancer agents: An overview on decade's work." Bioorganic Chemistry.

-

Cohen, S. M., et al. (2017). "Thiophene bridged aldehydes (TBAs) image ALDH activity in cells via modulation of intramolecular charge transfer."[6] Chemical Science.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]

- 6. kumarlab.berkeley.edu [kumarlab.berkeley.edu]

Methodological & Application

using 4-(3-Chlorophenyl)thiophene-3-carbaldehyde in Knoevenagel condensation

An Application Guide to the Knoevenagel Condensation of 4-(3-Chlorophenyl)thiophene-3-carbaldehyde for the Synthesis of Novel Chemical Entities

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the application of 4-(3-chlorophenyl)thiophene-3-carbaldehyde as a key substrate in the Knoevenagel condensation reaction. Thiophene-based molecular scaffolds are of significant interest in medicinal chemistry and materials science, and the Knoevenagel condensation offers a robust and versatile method for carbon-carbon bond formation, leading to the synthesis of diverse α,β-unsaturated derivatives.[1][2][3] This document provides an in-depth examination of the reaction mechanism, detailed experimental protocols, and a comparative analysis of various reaction conditions to guide researchers in optimizing the synthesis of novel compounds for drug discovery and development.

Introduction: The Strategic Importance of Thiophene Scaffolds and the Knoevenagel Condensation

Thiophene and its derivatives are classified as "privileged scaffolds" in drug discovery, forming the core of numerous approved pharmaceuticals.[4] Their structural resemblance to a phenyl ring, combined with their unique electronic properties, allows them to act as effective bioisosteres, enhancing pharmacological activity and modulating physicochemical properties. The Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group followed by dehydration, is a cornerstone reaction in organic synthesis.[5][6] It is particularly valued for its operational simplicity and its ability to generate complex molecular architectures from readily available starting materials, making it a powerful tool in the construction of compound libraries for high-throughput screening.[3][7][8]

The subject of this guide, 4-(3-chlorophenyl)thiophene-3-carbaldehyde, is a highly promising substrate for this transformation. The thiophene core provides a desirable heterocyclic motif, the 3-chlorophenyl substituent offers a site for potential metabolic stability or additional receptor interactions, and the carbaldehyde functional group is primed for electrophilic reactions. This combination makes the resulting Knoevenagel products attractive candidates for investigation as anticancer, antimicrobial, or anti-inflammatory agents.[3][9]

Reaction Mechanism: A Stepwise Analysis

The Knoevenagel condensation proceeds via a base-catalyzed mechanism. The choice of base is critical; it must be strong enough to deprotonate the active methylene compound but not so strong as to promote self-condensation of the aldehyde or other side reactions.[10] Weak amine bases like piperidine or triethylamine are commonly employed for this reason.[1][2]

The mechanism can be broken down into three primary stages:

-

Enolate Formation: The basic catalyst abstracts an acidic proton from the active methylene compound (e.g., malononitrile), creating a resonance-stabilized enolate ion. This enolate is a potent nucleophile.[5][10]

-

Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the 4-(3-chlorophenyl)thiophene-3-carbaldehyde, leading to the formation of a tetrahedral alkoxide intermediate.[5]

-

Dehydration: The alkoxide intermediate is protonated, typically by the conjugate acid of the catalyst, to form a β-hydroxy adduct. A subsequent base-assisted elimination of a water molecule yields the final, stable α,β-unsaturated product.[5][11]

Caption: General mechanism of the Knoevenagel condensation.

Experimental Protocols

This section provides detailed, step-by-step procedures for conducting the Knoevenagel condensation of 4-(3-chlorophenyl)thiophene-3-carbaldehyde with two common active methylene compounds: malononitrile and ethyl cyanoacetate.

General Workflow

The overall experimental process follows a standardized sequence designed for efficiency and reproducibility.

Caption: Standard experimental workflow for the Knoevenagel condensation.

Protocol 1: Synthesis of 2-((4-(3-chlorophenyl)thiophen-3-yl)methylene)malononitrile

This protocol details the reaction using malononitrile, which typically proceeds rapidly to high yields.[12]

-

Materials:

-

4-(3-Chlorophenyl)thiophene-3-carbaldehyde (1.0 mmol, 236.7 g/mol )

-

Malononitrile (1.1 mmol, 66.06 g/mol )

-

Piperidine (0.1 mmol, 85.15 g/mol )

-

Ethanol (10 mL)

-

Deionized Water (for work-up)

-

Round-bottom flask (50 mL), magnetic stirrer, reflux condenser

-

-

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve 4-(3-chlorophenyl)thiophene-3-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 mmol, approx. 2-3 drops).[2]

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid, and product may begin to precipitate. Monitor the reaction's completion using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 30% ethyl acetate in hexane). The reaction is usually complete within 1-2 hours.[1]

-

Work-up and Isolation: Once the reaction is complete, pour the mixture into 50 mL of ice-cold water while stirring. A solid precipitate will form.[1]

-

Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove the catalyst and any unreacted malononitrile. Dry the product under vacuum. For higher purity, the crude solid can be recrystallized from ethanol.[2]

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[13][14]

-

Protocol 2: Synthesis of Ethyl 2-cyano-3-(4-(3-chlorophenyl)thiophen-3-yl)acrylate

This protocol uses ethyl cyanoacetate, which may require heating to achieve a satisfactory reaction rate.

-

Materials:

-

4-(3-Chlorophenyl)thiophene-3-carbaldehyde (1.0 mmol, 236.7 g/mol )

-

Ethyl cyanoacetate (1.1 mmol, 113.12 g/mol )

-

Triethylamine (0.2 mmol, 101.19 g/mol )

-

Toluene or Ethanol (15 mL)

-

Round-bottom flask (50 mL), magnetic stirrer, reflux condenser, heating mantle

-

-

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, combine 4-(3-chlorophenyl)thiophene-3-carbaldehyde (1.0 mmol) and ethyl cyanoacetate (1.1 mmol) in the chosen solvent (15 mL).

-

Catalyst Addition: Add triethylamine (0.2 mmol) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approx. 80°C for ethanol, 110°C for toluene) with vigorous stirring.[15] Monitor the reaction's progress by TLC. Reaction times can vary from 2 to 8 hours depending on the solvent and substrate reactivity.[2]

-

Work-up and Isolation: After completion, allow the mixture to cool to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, concentrate the solvent under reduced pressure using a rotary evaporator.[2]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[1]

-

Characterization: Analyze the purified product using standard spectroscopic techniques (NMR, FT-IR, MS) to confirm its identity.[14][16]

-

Optimization of Reaction Conditions

The efficiency of the Knoevenagel condensation is highly dependent on the choice of catalyst, solvent, and temperature. The following table summarizes various conditions reported in the literature for analogous heteroaromatic aldehydes, providing a valuable starting point for optimization.[4] Green chemistry principles encourage the use of milder, more environmentally benign conditions where possible, such as using water as a solvent or employing solvent-free grinding methods.[17][18][19]

| Active Methylene Compound | Catalyst | Solvent | Temperature | Typical Time | Expected Yield (%) | Reference(s) |

| Malononitrile | Piperidine | Ethanol | Room Temp. | 10 min - 2 h | 90-99 | |

| Malononitrile | Triethylamine | Acetonitrile | Room Temp. | 1 - 4.5 h | 92-99 | |

| Malononitrile | Ammonium Acetate | Acetic Acid | Reflux | 1 - 3 h | 85-95 | [2] |

| Malononitrile | None (Grinding) | Solvent-Free | Room Temp. | 5 - 30 min | 85-98 | [19][20] |

| Malononitrile | Water Extract of Ash | Water | Room Temp. | 15 - 45 min | 90-96 | [16] |

| Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 2 - 6 h | 80-95 | [1] |

| Ethyl Cyanoacetate | TiCl₄-Pyridine | Benzene | Room Temp. | 12 - 24 h | 70-85 | [15] |

| Barbituric Acid | None | Water | Reflux | 2 - 4 h | 90-98 | [4] |

Conclusion and Future Outlook

The Knoevenagel condensation of 4-(3-chlorophenyl)thiophene-3-carbaldehyde is a highly effective and adaptable method for synthesizing a diverse range of α,β-unsaturated compounds. These products are valuable intermediates for the development of more complex heterocyclic systems and are promising candidates for biological evaluation in various therapeutic areas, particularly oncology.[3] The protocols and data presented in this guide offer a solid foundation for researchers to explore this chemistry, enabling the rapid generation of novel molecular entities for drug discovery programs. Future work should continue to explore greener catalytic systems and expand the library of active methylene compounds to further probe the structure-activity relationships of this promising chemical scaffold.[17][18]

References

- Application Notes and Protocols: Knoevenagel Condensation of Ethyl 2-[cyano(methyl)amino]acetate. Benchchem.

- Application Notes and Protocols for Knoevenagel Condensation with 2-Methoxyquinoline-4-carbaldehyde. Benchchem.

- New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor. ResearchGate.

- Knoevenagel Condensation. Alfa Chemistry.

- Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies. Chimica Techno Acta.

- Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.

- Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer's Disease. DiVA portal.

- Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. MDPI.

- Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.

- Contribution of Knoevenagel Condensation Products towards Development of Anticancer Agents: An Updated Review. PubMed.

- Knoevenagel Condensation Reaction. Master Organic Chemistry.

- The application of the Knoevenagel reaction in the medicinal chemistry of thiazolidin-4-ones. ResearchGate.

- Applications of Knoevenagel condensation reaction in the total synthesis of natural products. SciSpace.

- Applications of Knoevenagel condensation reaction in the total synthesis of natural products. Semantic Scholar.

- The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure.

- Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications.

- Sustainable and green approaches for Knoevenagel condensation. Royal Society of Chemistry.

- How Important is the Metal-free Catalytic Knoevenagel Reaction in Medicinal Chemistry? An Updated Review. Bentham Science.

- Knoevenagel condensation. Wikipedia.

- Synthesis, Characterization of thiophene derivatives and its biological applications. Innoscripta.

- A Comparative Guide to Catalysts for Knoevenagel Condensation. Benchchem.

- Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. PMC.

- Crystal and Molecular Structure Analysis in Knoevenagel Condensation Product of Substituted Napthofuran-2-Carbaldehydes. Crimson Publishers.

- The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. ResearchGate.

- The Knoevenagel Condensation. Organic Reactions.

- Application Notes and Protocols: Knoevenagel Condensation of 2-Nitrothiophene-3-carbaldehyde for the Synthesis of Biologically A. Benchchem.

- Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. PMC.

- Cyanoacetic Acid: A Versatile Building Block for Biginelli and Knoevenagel Reactions and Evaluation of Larvicidal Activity of its Derivatives. J. Braz. Chem. Soc.

- Knoevenagel condensation (KC) of active methylene compounds with... ResearchGate.

- RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. scispace.com [scispace.com]

- 9. Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies | Sukanya | Chimica Techno Acta [journals.urfu.ru]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. diva-portal.org [diva-portal.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. journalwjarr.com [journalwjarr.com]

- 14. scirp.org [scirp.org]

- 15. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. acgpubs.org [acgpubs.org]

- 17. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]

- 18. pure.tue.nl [pure.tue.nl]

- 19. Sustainable and green approaches for Knoevenagel condensation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

4-(3-Chlorophenyl)thiophene-3-carbaldehyde as an intermediate in drug discovery

Abstract